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Welcome to the technical support center for Size Exclusion Chromatography (SEC) High-

Performance Liquid Chromatography (HPLC) analysis of Antibody-Drug Conjugates (ADCs).

This guide is designed for researchers, scientists, and drug development professionals to

provide expert insights, practical protocols, and robust troubleshooting advice. ADCs, with their

conjugated hydrophobic payloads, present unique challenges compared to standard

monoclonal antibodies (mAbs), often leading to complex chromatographic behaviors.[1][2] This

resource explains the causality behind these challenges and offers validated solutions to

ensure the accuracy and reproducibility of your purity and aggregation analyses.

Frequently Asked Questions (FAQs)
This section addresses fundamental questions about setting up and running SEC-HPLC

methods for ADCs.

Q1: Why is SEC-HPLC the preferred method for ADC aggregation analysis? Size Exclusion

Chromatography (SEC) is the industry-standard method for quantifying aggregates and

fragments of therapeutic proteins.[3][4] It separates molecules based on their hydrodynamic

radius in solution, where larger molecules like aggregates elute earlier than the monomer, and

smaller fragments elute later.[5][6] This technique is crucial because the presence of
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aggregates in a biotherapeutic can reduce efficacy and, more critically, may elicit an

immunogenic response in patients.[7][8][9] Therefore, accurately monitoring this critical quality

attribute (CQA) is essential throughout the drug development process.[4]

Q2: What makes ADCs more challenging to analyze with SEC than monoclonal antibodies

(mAbs)? The primary challenge stems from the increased hydrophobicity of ADCs.[2] The

cytotoxic small molecule drugs (payloads) and linkers attached to the mAb are often

hydrophobic.[2][10] This increased hydrophobicity enhances the likelihood of non-specific,

secondary interactions (both hydrophobic and ionic) between the ADC and the stationary

phase of the SEC column.[1][9] These undesired interactions can lead to poor peak shape,

such as significant peak tailing, which complicates the accurate quantification of aggregates.[2]

[11]

Q3: What are the most critical parameters to optimize in an SEC method for ADCs? For ADCs,

the mobile phase composition is the most critical factor to optimize. This includes:

Salt Concentration: Moderate salt concentrations (e.g., 100-200 mM) are needed to disrupt

electrostatic interactions between the ADC and the column packing material.[6][12]

pH: The mobile phase pH should be carefully selected to maintain the native structure of the

ADC and minimize charge-based interactions.[8][12] A pH around 7.0-7.4 is a common

starting point, but slight adjustments can significantly improve resolution.[1][13]

Organic Modifier: The addition of a small percentage of an organic solvent is often necessary

to mitigate the hydrophobic interactions caused by the ADC's payload.[11][14][15]

Isopropanol (IPA) and acetonitrile are commonly used.[6][9]

Q4: How do I choose the right SEC column for my ADC? Selecting a column designed for

biomolecule analysis is paramount. Key features to look for include:

Particle Chemistry: Modern columns utilize silica particles with a hydrophilic polymer coating

or diol-bonded phases to create a neutral, low-binding surface that minimizes secondary

interactions.[1][2][4]

Pore Size: For mAbs and ADCs (~150 kDa), a pore size of 250-300 Å is typically optimal to

allow for effective separation of the monomer from higher molecular weight aggregates.[1]

[16]
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Particle Size: Columns with smaller particles (e.g., sub-2 µm or 2.7 µm) provide higher

resolution and faster analysis times, making them suitable for UHPLC systems.[12][17]

Hardware: Bio-inert or PEEK-lined column hardware is recommended to prevent protein

adsorption to metal surfaces, which can also contribute to poor peak shape and recovery.[2]

[18]

Troubleshooting Guide
This guide provides solutions to common problems encountered during the SEC-HPLC

analysis of ADCs.

Issue 1: Poor Peak Shape (Tailing, Fronting, or
Broadening)
Symptom: The main monomer peak exhibits significant tailing.
This is the most common issue for ADCs, where the peak is asymmetrical with a prolonged

slope on the trailing side.[2][19]

Probable Cause & Solution Table
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Probable Cause
In-Depth Explanation & Recommended
Solution

Secondary Hydrophobic Interactions

The hydrophobic payload of the ADC interacts

with the column's stationary phase, causing the

molecule to "drag" along the column instead of

eluting based purely on size.[2][9] Solution:

Introduce a small amount of organic modifier

into the mobile phase. Start with 5-10%

isopropanol (IPA) and optimize up to 15% if

necessary.[6][20] Acetonitrile can also be used.

[9][21] This disrupts hydrophobic binding and

leads to a more symmetrical, size-based

separation.[2][15]

Secondary Ionic Interactions

Charged residues on the ADC can interact with

residual charged silanol groups on the silica-

based stationary phase, leading to an ion-

exchange effect that causes tailing.[9][12][20]

Solution: Optimize the mobile phase salt

concentration and pH. Increasing the salt

concentration (e.g., to 150 mM sodium

phosphate or sodium chloride) can shield these

charges and reduce interactions.[3][4] Adjusting

the pH away from the protein's isoelectric point

can also help.[22]

Extra-Column Volume / System Dispersion

Excessive volume from long or wide-bore

tubing, a large detector flow cell, or poor

connections between the injector, column, and

detector can cause the sample band to spread

out, resulting in broader, tailing peaks.[20][23]

Solution: Minimize all tubing lengths and use the

smallest internal diameter (ID) possible. Ensure

all fittings are properly seated to avoid dead

volume. Use a low-dispersion flow cell if

available.
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Column Contamination or Degradation

Strongly retained proteins or aggregates from

previous injections can build up at the head of

the column, creating active sites that interact

with subsequent samples.[23] A void at the

column inlet can also cause severe peak

distortion.[24] Solution: Use a guard column to

protect the analytical column.[25] If

contamination is suspected, flush the column

according to the manufacturer's cleaning

protocol. If a void has formed, the column must

be replaced.[24]

Microbial Contamination

Bacterial growth in the mobile phase or system

can clog column frits and create a contaminated

surface, leading to peak shape issues.[20] This

is a very common problem in SEC.[20] Solution:

Prepare mobile phase fresh daily and filter

through a 0.22 µm filter. Never leave aqueous

buffers sitting in the HPLC system for extended

periods. Regularly flush the system with a

bactericidal solution (e.g., 20% ethanol) for

storage.

Troubleshooting Workflow for Peak Tailing
This decision tree provides a logical path to diagnose and resolve peak tailing issues specific to

ADC analysis.
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Caption: Troubleshooting Decision Tree for Peak Tailing.
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Issue 2: Poor or Inconsistent Resolution
Symptom: The aggregate/dimer peak is not well-separated from the
monomer peak.
Probable Cause & Solution Table

Probable Cause
In-Depth Explanation & Recommended
Solution

Flow Rate is Too High

SEC is a diffusion-based technique. High flow

rates reduce the time molecules have to diffuse

into and out of the stationary phase pores,

leading to band broadening and decreased

resolution.[26] Solution: Decrease the flow rate.

While this will increase run time, it is one of the

most effective ways to improve resolution in

SEC.[23] Perform a flow rate study to find the

optimal balance between resolution and

analysis time.[12]

Sample Overload / Viscosity

Injecting too much sample volume or a highly

concentrated, viscous sample can lead to band

broadening and distorted peaks, which

compromises resolution.[23] Solution: Reduce

the injection volume or dilute the sample in the

mobile phase.[23] Ensure the sample solvent is

compatible with the mobile phase to prevent

precipitation on the column.

Inappropriate Column Chemistry

An older generation column or one not designed

for biologics may have a surface chemistry that

interacts with the ADC, causing peak

broadening that obscures the separation

between monomer and dimer.[2] Solution:

Switch to a modern, high-performance SEC

column with inert surface chemistry and

appropriate pore size for ADC analysis.[2][18]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 17 Tech Support

https://www.reddit.com/r/askscience/comments/235bpu/why_is_flow_rate_so_crucial_in_size_exclusion/
https://www.cytivalifesciences.com/en/us/news-center/improve-analytical-sec-results-faq-10001
https://www.waters.com/nextgen/us/en/library/application-notes/2011/method-development-for-size-exclusion-chromatography-of-monoclonal-antibodies.html
https://www.cytivalifesciences.com/en/us/news-center/improve-analytical-sec-results-faq-10001
https://www.cytivalifesciences.com/en/us/news-center/improve-analytical-sec-results-faq-10001
https://www.agilent.com/cs/library/applications/5991-8244EN.pdf
https://www.agilent.com/cs/library/applications/5991-8244EN.pdf
https://www.researchgate.net/post/Hi_Anyone_can_recommend_a_SEC_column_for_ADC_analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144859?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue 3: Fluctuating Retention Times
Symptom: The retention times for the monomer and aggregate peaks
shift between injections or between runs.
Probable Cause & Solution Table

Probable Cause
In-Depth Explanation & Recommended
Solution

Temperature Fluctuations

Chromatography is sensitive to temperature. A

1°C change can alter retention times by 1-2%.

[25] If the ambient lab temperature varies, so

will your results. Solution: Use a thermostatically

controlled column compartment and set it to a

stable temperature, typically between 25°C and

30°C.[1]

Inconsistent Mobile Phase

If the mobile phase is not prepared consistently

or if it changes composition over time (e.g.,

evaporation of organic modifier, change in pH),

retention times will drift.[25] Solution: Prepare

the mobile phase fresh daily. If using an on-line

mixer, ensure the pump's proportioning valves

are working correctly.[25] Manually pre-mixing

the mobile phase can improve consistency.

Column Fouling

Gradual buildup of contaminants on the column

can change its characteristics over time, leading

to retention time drift.[25] Solution: Implement a

regular column cleaning and regeneration

protocol. Use a guard column and replace it

frequently.[25]

Key Experimental Protocols
Protocol 1: Mobile Phase Preparation for ADC Analysis
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This protocol provides a robust starting point for an ADC-compatible mobile phase designed to

minimize secondary interactions.

Objective: To prepare a phosphate-buffered saline solution with an organic modifier.

Materials:

Sodium Phosphate Monobasic (NaH₂PO₄)

Sodium Phosphate Dibasic (Na₂HPO₄)

Sodium Chloride (NaCl)

Isopropanol (IPA), HPLC-grade

Ultrapure Water (18.2 MΩ·cm)

0.22 µm sterile filter unit

Procedure:

Prepare 1 L of 150 mM Phosphate Buffer with 150 mM NaCl, pH 7.4:

Weigh out the appropriate amounts of sodium phosphate monobasic and dibasic to

achieve a 150 mM concentration at pH 7.4.

Weigh out 8.77 g of NaCl (for 150 mM).

Dissolve the salts in ~900 mL of ultrapure water.

Adjust the pH to 7.4 using small additions of 1M NaOH or 1M HCl while monitoring with a

calibrated pH meter.

Bring the final volume to 1000 mL with ultrapure water.

Add Organic Modifier:

Measure 900 mL of the prepared buffer from Step 1.
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Add 100 mL of HPLC-grade IPA. This creates a final concentration of 10% IPA (v/v).

Note: The optimal IPA concentration may range from 5% to 15% and should be

determined empirically for your specific ADC.[6]

Filter and Degas:

Vacuum filter the final mobile phase solution through a 0.22 µm membrane filter to remove

particulates and degas the solution.

Store in a clean, clearly labeled glass reservoir. Prepare fresh daily for best results.

Protocol 2: General SEC-HPLC System Workflow
This workflow outlines the standard procedure from system startup to data acquisition.
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Caption: General SEC-HPLC Workflow for ADC Analysis.
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